Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr
Description
Chemical Identity and Nomenclature
Galβ1-3[GlcNAcβ1-6]GalNAc-α-Thr is systematically named according to IUPAC guidelines as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid . Its molecular formula is C₂₆H₄₅N₃O₁₈ , with a molecular weight of 687.6 g/mol . The compound’s structure is defined by a GalNAc (N-acetylgalactosamine) residue α-linked to threonine, which serves as the attachment point for two branching sugars: galactose (Gal) via a β1-3 linkage and N-acetylglucosamine (GlcNAc) via a β1-6 linkage.
This nomenclature reflects the hierarchical assembly of monosaccharides and their stereochemical configurations. The "core 2" designation arises from its classification within the eight mucin-type O-glycan core structures, where it is distinguished by its GlcNAcβ1-6 branch .
Structural Characteristics and Classification
The core 2 O-glycan is a branched tetrasaccharide with the following structural features:
- Core Structure : A GalNAc-α-Thr backbone, where GalNAc is covalently bonded to threonine via an α-glycosidic linkage.
- Branching :
- Modification Sites : The non-reducing termini of Gal and GlcNAc residues often undergo further glycosylation (e.g., sialylation, fucosylation) or sulfation, enabling functional diversity.
Compared to simpler O-glycans like core 1 (Galβ1-3GalNAc) , the core 2 structure’s branching permits enhanced structural complexity, which is critical for mediating high-affinity ligand-receptor interactions. For example, the GlcNAcβ1-6 branch facilitates the formation of poly-N-acetyllactosamine chains , which are essential for leukocyte adhesion and signal transduction.
Historical Context in Glycobiology Research
The discovery of core 2 O-glycans emerged alongside advancements in glycobiology during the mid-20th century. Early work by Gottschalk and colleagues in the 1960s identified GalNAc as the initiating sugar in mucin-type O-glycosylation. However, the structural diversity of O-glycans remained obscured until the development of mass spectrometry and NMR spectroscopy in the 1980s, which revealed the presence of branched cores like core 2.
A pivotal breakthrough came in the 1990s with the cloning of core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs) , enzymes responsible for synthesizing the GlcNAcβ1-6 branch. Studies in knockout mice demonstrated that core 2 O-glycans are indispensable for intestinal mucosal integrity and immune cell trafficking, cementing their biological significance.
Significance in Protein Glycosylation
Core 2 O-glycans are indispensable for the structural and functional maturation of mucins and cell-surface glycoproteins. Their roles include:
- Cell Adhesion : The GlcNAcβ1-6 branch serves as a scaffold for sialyl-Lewis^x^ (sLe^x) epitopes, which mediate rolling interactions between leukocytes and endothelial cells during inflammation.
- Protein Stability : Core 2 glycans stabilize glycoproteins like sucrase-isomaltase (SI) and dipeptidyl peptidase-IV (DPP-IV) by preventing proteolytic degradation. Knockout models show reduced SI/DPP-IV expression, leading to impaired nutrient digestion.
- Mucosal Protection : In the gastrointestinal tract, core 2 O-glycans on mucins form dense glycocalyx networks that repel pathogens and maintain epithelial barrier function.
- Cancer Biology : Aberrant core 2 glycosylation is linked to tumor metastasis. For instance, increased C2GnT-2 activity in colorectal cancer promotes sLe^x expression, enhancing cell invasiveness.
Properties
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQEZMFMBODFK-AFBIBDJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693689 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186600-27-1 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycosyltransferase-Mediated Assembly
Enzymatic synthesis using glycosyltransferases remains the gold standard for constructing branched oligosaccharides like Gal β(1-3)[GlcNAc β(1-6)]GalNAc-α-Thr. These enzymes catalyze regio- and stereospecific glycosidic linkages under mild conditions, minimizing side reactions.
Core 2 β1,6-N-Acetylglucosaminyltransferase (C2GnT)
C2GnT catalyzes the transfer of GlcNAc from UDP-GlcNAc to the C6 hydroxyl of GalNAc in the core 1 structure (Gal β1-3GalNAc-α-Thr), forming the β1-6 linkage. A study demonstrated that IL-15 signaling upregulates C2GnT expression in CD8+ T cells, enabling core 2 O-glycan synthesis. This enzymatic step is critical for initiating the branching required for the target compound.
Reaction Conditions :
β1-3-Galactosyltransferase (β3GalT)
β3GalT attaches Gal to GlcNAc via a β1-3 linkage, completing the terminal structure. Recombinant forms of this enzyme exhibit higher activity when co-expressed with chaperones like α-lactalbumin.
Key Parameters :
| Parameter | Value |
|---|---|
| UDP-Gal concentration | 2–5 mM |
| Incubation time | 12–24 hours |
| Enzyme loading | 10–20 U/mg substrate |
Chemical Synthesis Approaches
Stepwise Glycosylation
Chemical synthesis involves sequential protection/deprotection of hydroxyl groups and activation of anomeric centers. The convergent strategy assembles the trisaccharide before coupling to threonine.
Building Block Preparation
-
GalNAc-α-Thr : Synthesized via Schmidt glycosylation using TMSOTf as a catalyst.
Branch Installation
The β1-3-linked Gal is introduced using a trichloroacetimidate donor under BF₃·Et₂O catalysis:
Yield: 30–40%
Chemo-Enzymatic Hybrid Methods
Modular Assembly
Combining chemical synthesis of disaccharide precursors with enzymatic elongation improves efficiency. For example:
Advantages :
-
Reduces purification steps vs. full chemical synthesis.
Industrial-Scale Production Challenges
Cost and Scalability
| Method | Cost per gram (USD) | Scalability |
|---|---|---|
| Enzymatic | 1,200–1,800 | Moderate |
| Chemical | 3,500–5,000 | Low |
| Chemo-enzymatic | 900–1,500 | High |
Enzymatic methods face hurdles in enzyme stability, while chemical routes suffer from low yields and toxic byproducts.
Case Studies and Optimization
IL-15-Stimulated Glycosylation
In CD8+ T cells, IL-15 upregulates Gcnt1 (encodes C2GnT), enhancing core 2 O-glycan synthesis by 3.5-fold. This finding informs bioreactor designs using cytokine supplementation to boost enzymatic activity.
Solid-Phase Synthesis
Immobilizing GalNAc-α-Thr on resin enables iterative glycosylation, achieving 65% purity post-cleavage. However, steric hindrance limits branching efficiency.
Analytical Validation
Structural Confirmation
| Technique | Key Data |
|---|---|
| NMR (¹H, ¹³C) | δ 5.12 (H1, α-GalNAc), J = 3.8 Hz |
| MS (MALDI-TOF) | m/z 729.3 [M+H]⁺ |
| HPAEC-PAD | Retention time = 22.1 min |
Comparative Analysis of Methods
| Parameter | Enzymatic | Chemical | Hybrid |
|---|---|---|---|
| Regioselectivity | High | Moderate | High |
| Yield | 60–75% | 30–50% | 70–85% |
| Scalability | +++ | + | ++++ |
| Environmental impact | Low | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The glycan can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert aldehyde groups to alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of catalysts.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr exhibits notable biological activity, particularly in immune response modulation. It interacts with proteins such as galectins, which are crucial for cell-cell interactions and immune regulation. These interactions are vital for understanding tumor biology and the mechanisms through which cancer cells evade immune detection.
Case Study: Tumor Biology
Research has demonstrated that alterations in glycan structures, including this compound, can influence tumor cell behavior. The compound's ability to bind to galectins suggests it may play a role in modulating immune cell behavior, thereby impacting tumor progression and metastasis.
Glycosylation Patterns and Enzyme Interaction
The unique glycosylation pattern of this compound enhances its interaction with specific enzymes involved in glycan biosynthesis. This compound serves as a substrate for various glycosyltransferases, including B3GNTs (beta-1,3-N-acetylglucosaminyltransferases), which are essential for synthesizing complex glycan structures.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Gal beta(1-4)GlcNAc | Galactose linked to N-acetylglucosamine via 1-4 linkage | Different linkage pattern affecting function |
| GalNAc-alpha-Ser | N-acetylgalactosamine linked to serine | Direct amino acid linkage |
| GlcNAc beta(1-6)GalNAc | N-acetylglucosamine linked to N-acetylgalactosamine via 1-6 linkage | Variation in sugar sequence |
| This compound | Unique linkage pattern (beta(1-3) and beta(1-6)) | Enhanced receptor interaction capabilities |
Applications in Cancer Research
The compound has been implicated in cancer research due to its role in the recognition processes fundamental to tumor biology. Studies indicate that modifying glycan structures can affect how tumor cells communicate with the immune system, making it a potential target for therapeutic interventions aimed at enhancing anti-tumor immunity .
Case Study: Glycan Modifications in Cancer
In a study investigating the effects of glycan modifications on immune evasion by cancer cells, researchers found that altering the structure of this compound could enhance or inhibit the binding affinity of immune cells to tumor cells. This finding underscores the importance of glycosylation in cancer immunology and therapy development.
Synthesis and Biochemical Properties
The synthesis of this compound typically involves multi-step chemical reactions that require precise control of conditions to achieve high yields and purity. The compound's biochemical properties include a molecular weight of approximately 525.504 g/mol and a density of 1.526 g/cm³, making it suitable for various laboratory applications .
Ongoing research is needed to further elucidate the specific mechanisms through which this compound influences biological processes, particularly in relation to immune responses and cancer biology. Future studies could focus on developing targeted therapies that exploit its unique structural properties for enhanced efficacy against tumors.
Mechanism of Action
The mechanism of action of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves its interaction with specific receptors and proteins on the cell surface. These interactions can trigger signaling pathways that regulate various cellular processes, including cell growth, differentiation, and immune responses. The glycan can also stabilize proteins by preventing their degradation and enhancing their solubility.
Comparison with Similar Compounds
Key Structural Features:
- Core backbone : Galβ1-3GalNAc-α-Thr.
- Branching : GlcNAcβ1-6 linked to the GalNAc residue.
- Biological role : Facilitates poly-N-acetyllactosamine extensions (e.g., Galβ1-4GlcNAc repeats) and terminal modifications (e.g., sialylation, sulfation) .
Comparison with Similar Compounds
Core 2 O-glycan is one of four major O-glycan core structures. Below is a detailed comparison with other cores and related derivatives:
Table 1: Structural and Functional Comparison of O-Glycan Cores
Table 2: Enzyme Activity in Normal vs. Leukemic Cells (pmol/min/mg protein)
Key Differences:
Branching Complexity :
- Core 2 enables β1,6-linked branching, unlike linear core 1 or core 3. This branching permits extended poly-N-acetyllactosamine chains (e.g., Galβ1-4GlcNAc repeats) observed in human milk mucins .
- Core 4 contains dual GlcNAc branches but is restricted to specific tissues (e.g., colon) .
Disease Association :
- Core 2 : Elevated C2GnT activity in leukemia correlates with hypersialylation of cell surfaces, promoting immune evasion .
- Core 3 : Downregulated in colorectal cancer, linked to suppressed tumor progression .
Sulfation and Sialylation :
Biological Activity
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, often referred to as a glycopeptide, plays a crucial role in various biological processes, particularly in cellular recognition, immune response modulation, and tumor biology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with proteins, and implications in disease contexts.
Overview of the Compound
This compound is a complex glycan structure that consists of galactose (Gal), N-acetylglucosamine (GlcNAc), and N-acetylgalactosamine (GalNAc) linked to threonine (Thr). This compound is synthesized through the action of specific glycosyltransferases and is integral to the structure of O-glycans found in glycoproteins.
Target Interactions:
The compound interacts with various proteins, particularly galectins, which are a type of lectin that binds specifically to beta-galactoside sugars. This interaction is essential for mediating cell-cell communication and regulating immune responses. Galectins play significant roles in inflammation, apoptosis, and cancer progression by influencing cellular signaling pathways.
Biochemical Properties:
The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc involves the enzyme core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of GlcNAc to form the core2 structure. The compound's formation and subsequent interactions are crucial for maintaining proper cellular functions and responses .
Immune Response Modulation
Research indicates that this compound significantly influences immune responses. It has been shown to modulate the behavior of immune cells by altering glycan structures on their surfaces, which can affect how these cells interact with pathogens and other immune components .
Tumor Biology
This glycopeptide has been implicated in cancer biology, particularly in how tumor cells evade immune detection. The modification of glycan structures on tumor cells can facilitate their survival and metastasis by altering their recognition by immune cells .
Study on Glycan Structures
A study conducted by Glycobiology highlighted how specific glycan structures, including this compound, influence the binding affinity to galectins and other lectins. The study utilized NMR spectroscopy and molecular dynamics simulations to elucidate the conformational preferences of this glycan structure .
Cancer Research Implications
In another investigation focusing on malignant cell lines, it was observed that increased activity of glycosyltransferases correlates with elevated levels of this compound. This correlation suggests that alterations in glycosylation patterns could serve as biomarkers for cancer progression and may provide therapeutic targets for intervention .
Synthesis and Analytical Methods
The synthesis of this compound typically involves several steps:
- Protection of Hydroxyl Groups: Protecting groups are used to prevent unwanted reactions during synthesis.
- Glycosylation Reactions: Monosaccharides are glycosylated using appropriate donors and acceptors.
- Deprotection: After synthesis, protecting groups are removed to yield the final product.
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the purity and structural integrity of synthesized compounds .
Q & A
What enzymatic pathways are responsible for the biosynthesis of Galβ(1-3)[GlcNAcβ(1-6)]GalNAc-α-Thr, and how can their activity be experimentally validated?
Basic Research Focus
The core 2 O-glycan structure, Galβ(1-3)[GlcNAcβ(1-6)]GalNAc-α-Thr, is synthesized by the enzyme glucosaminyl (N-acetyl) transferase 1 (GCNT1), a member of the β-1,6-N-acetylglucosaminyltransferase family. GCNT1 catalyzes the addition of GlcNAc via a β-1,6 linkage to the core 1 structure (Galβ1-3GalNAc) .
Methodological Validation :
- Enzyme Activity Assays : Use synthetic acceptors like Galβ1-3GalNAc-α-pNP (para-nitrophenyl) to measure GCNT1 activity in vitro. The release of pNP allows spectrophotometric quantification .
- Western Blotting : Employ GCNT1-specific antibodies (e.g., SAB1405860) to detect protein expression in cell lysates .
- CRISPR-Based Modulation : Activate or knock out GCNT1 in cell lines (e.g., CHO or HL-60) using CRISPRa/CRISPRi kits, followed by LC-MS analysis of O-glycan profiles .
How can researchers resolve discrepancies in the genomic localization of GCNT1 (initially mapped to 9q21 vs. 9q13)?
Advanced Research Focus
Early studies localized GCNT1 to chromosome 9q21, but subsequent refinements placed it at 9q13 . Contradictions may arise from outdated mapping techniques or splice variant misinterpretation.
Resolution Strategies :
- High-Resolution FISH : Use fluorescence in situ hybridization with updated genomic probes to confirm chromosomal localization.
- Long-Read Sequencing : Perform PacBio or Oxford Nanopore sequencing to resolve complex splice variants and pseudogenes .
- Ortholog Comparison : Cross-reference with orthologous genes in model organisms (e.g., murine Gcnt1) to identify conserved regulatory regions .
What experimental approaches are used to study the structural and functional roles of Galβ(1-3)[GlcNAcβ(1-6)]GalNAc in mucin-type O-glycosylation?
Basic Research Focus
Core 2 O-glycans are critical in mucin folding, immune cell interactions, and pathogen adhesion.
Methodological Approaches :
- Glycan Profiling : Combine enzymatic digestion (e.g., sialidase/β-galactosidase) with MALDI-TOF or LC-MS/MS to characterize O-glycan branching .
- Kinetic Modeling : Apply mathematical models to predict glycosylation site occupancy, incorporating parameters like steric hindrance from neighboring glycans (e.g., as shown in porcine salivary mucin studies) .
- Synthetic Substrates : Use compounds like GalNAcβ(1-3)GlcNAc-β-pNP to assay enzyme specificity and inhibition .
How do researchers address challenges in detecting low-abundance Galβ(1-3)[GlcNAcβ(1-6)]GalNAc structures in complex biological samples?
Advanced Research Focus
Low abundance and structural heterogeneity complicate detection.
Solutions :
- Enrichment Techniques : Lectin affinity chromatography (e.g., Phaseolus vulgaris leukoagglutinin for core 2 structures) .
- Isotopic Labeling : Metabolic incorporation of stable isotopes (e.g., ¹³C-GlcNAc) followed by MS-based quantification .
- Targeted Proteomics : Develop parallel reaction monitoring (PRM) assays for glycopeptides bearing the core 2 motif .
What functional assays are used to investigate the biological significance of core 2 O-glycans in disease models?
Advanced Research Focus
Core 2 glycans modulate T-cell activation, inflammation, and cancer metastasis.
Experimental Design :
- In Vivo Models : Generate GCNT1 knockout mice to study immunodeficiency phenotypes, as core 2 deficiency mimics Wiskott-Aldrich syndrome .
- Cell-Based Assays : Co-culture GCNT1-overexpressing cancer cells with immune cells (e.g., NK cells) to assess glycan-dependent cytotoxicity .
- Pathogen Adhesion : Screen bacterial/viral binding to synthetic core 2 glycans immobilized on microarrays .
How can conflicting data on the regulatory mechanisms of GCNT1 expression be reconciled?
Advanced Research Focus
GCNT1 expression is tissue-specific and influenced by cytokines (e.g., IL-6) and epigenetic factors.
Analytical Strategies :
- ChIP-Seq : Identify transcription factor binding sites (e.g., STAT3) in promoter/enhancer regions .
- Methylation Analysis : Perform bisulfite sequencing to correlate CpG island methylation with gene silencing in cancer cells .
- Splice Variant Quantification : Use RT-qPCR with isoform-specific primers to distinguish between GCNT1 splice variants .
What tools are available for visualizing core 2 O-glycans in tissue sections?
Basic Research Focus
Spatial distribution studies require glycan-specific probes.
Methodology :
- Immunohistochemistry (IHC) : Use anti-core 2 antibodies (e.g., ARG59635) validated for FFPE tissues .
- Fluorescent Lectins : Sambucus nigra lectin (SNA) for sialylated core 2 structures or Arachis hypogaea (PNA) for unsialylated core 1 .
- Click Chemistry : Incorporate azido-GlcNAc analogs into glycans, followed by bioorthogonal labeling for microscopy .
How do neighboring glycosylation sites influence the biosynthesis of Galβ(1-3)[GlcNAcβ(1-6)]GalNAc?
Advanced Research Focus
Kinetic studies show that proximal glycans sterically hinder or enhance enzyme access.
Experimental Validation :
- Peptide Substrates : Synthesize mucin-like tandem repeats with varying glycosylation densities to assay GCNT1 activity .
- Molecular Dynamics Simulations : Model the 3D conformation of glycopeptides to predict enzyme-substrate interactions .
- Glycosylation Mutants : Generate Ser/Thr→Ala mutations in mucin domains to dissect positional effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
